
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine is a chemical compound that features a pyridine ring attached to an ethyl group, which is further connected to a butan-1-amine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine typically involves the reaction of 3-methylpyridine with ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid. The process includes addition, oximization, and esterification reactions . The reaction conditions are moderate, and the yield is generally high.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate catalysts to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: I2 and TBHP in toluene.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: N-(pyridin-2-yl)amides.
Reduction: Corresponding amines.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Methyl-N-(1-(pyridin-2-yl)ethyl)butan-1-amine is unique due to its specific structure, which combines a pyridine ring with a butan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H20N2 |
|---|---|
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
3-methyl-N-(1-pyridin-2-ylethyl)butan-1-amine |
InChI |
InChI=1S/C12H20N2/c1-10(2)7-9-13-11(3)12-6-4-5-8-14-12/h4-6,8,10-11,13H,7,9H2,1-3H3 |
InChI-Schlüssel |
QPIAUEWIAANLHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(C)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Fluoro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B13023817.png)

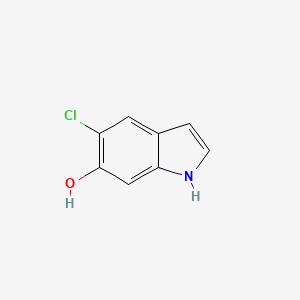
![Ethyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13023832.png)
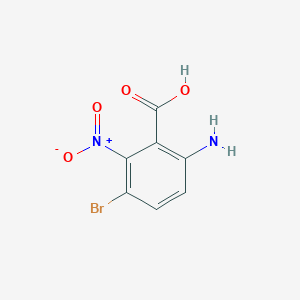
![Ethyl 1-oxo-2-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13023834.png)
![(1S,12S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12,19-dicarboxylic acid](/img/structure/B13023835.png)
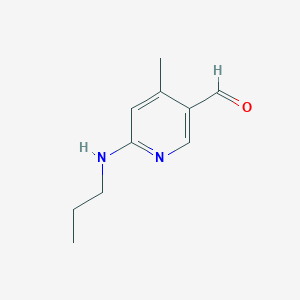
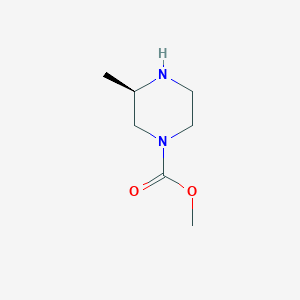
![tert-butyl 1H,2H,3H,3aH,6H,6aH-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13023856.png)
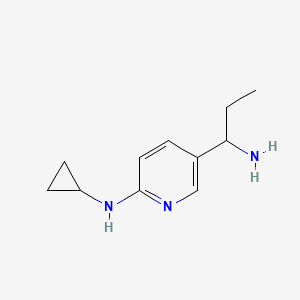
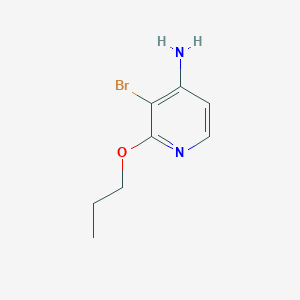

![Pyrazolo[1,5-b]pyridazin-3-ylmethanamine](/img/structure/B13023874.png)
